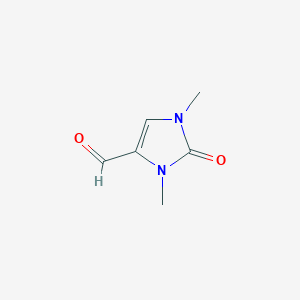

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

Description

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole backbone with a carbaldehyde functional group at position 4, methyl substituents at positions 1 and 3, and a ketone at position 2. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical precursors and agrochemicals. Its planar, conjugated system allows for hydrogen bonding and π-π interactions, which influence its crystallographic behavior and solubility .

Properties

IUPAC Name |

1,3-dimethyl-2-oxoimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-3-5(4-9)8(2)6(7)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTSMSNYFUNZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N(C1=O)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia and formaldehyde can yield imidazole derivatives, which can then be further modified to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The methyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For example, studies have shown effectiveness against various bacteria and fungi, suggesting its potential as a lead compound for developing new antibiotics.

- Case Study : A derivative demonstrated an IC90 value of 3.73 µM against Mycobacterium tuberculosis, highlighting its therapeutic potential against resistant bacterial strains .

-

Antitumor Activity

- The compound has been investigated for its cytotoxic effects on cancer cell lines. Its structure allows for interactions with biological targets involved in cell proliferation.

- Case Study : In vitro studies revealed that a related compound exhibited an IC50 value of 1.61 µg/mL against specific cancer cells, indicating strong antiproliferative activity .

-

Neuropharmacological Effects

- The imidazole ring structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors, which could lead to anxiolytic or antidepressant-like effects.

- Research Findings : Preclinical models have shown that compounds with similar structures can modulate neurotransmitter activity, providing insights into their use in treating anxiety and depression .

Material Science Applications

- Polymer Chemistry

- The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers with enhanced properties.

- Research has explored its use as a building block in the development of smart materials that respond to environmental stimuli.

Data Summary Table

| Application Area | Findings/Case Studies | Potential Uses |

|---|---|---|

| Antimicrobial Activity | IC90 of 3.73 µM against Mycobacterium tuberculosis | Development of new antibiotics |

| Antitumor Activity | IC50 of 1.61 µg/mL against specific cancer cell lines | Cancer therapeutics |

| Neuropharmacological | Modulation of serotonin receptors leading to potential anxiolytic effects | Treatment of anxiety and depression |

| Polymer Chemistry | Utilization as a building block for smart materials | Advanced materials science |

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- The carbaldehyde group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) that are less feasible in carboxylic acid derivatives .

- Methyl groups at R1 and R3 increase steric hindrance, reducing crystallization symmetry compared to unsubstituted analogs .

Carbaldehyde vs. Carboxylic Acid Derivatives

- Carbaldehyde : Serves as a versatile intermediate for synthesizing Schiff bases or heterocyclic extensions, critical in drug discovery (e.g., oxindole derivatives) .

- Carboxylic Acid : Derivatives are more polar, enabling salt formation and improved aqueous solubility, which is advantageous for agrochemicals like imazamox and imazethapyr .

Substituent Effects

- Electron-withdrawing groups (e.g., Cl in 1-(4-chlorophenyl) derivatives) enhance stability against hydrolysis but reduce nucleophilicity at the imidazole ring .

- Methyl groups at R1/R3 lower melting points compared to aryl-substituted analogs due to reduced intermolecular hydrogen bonding .

Comparative Physicochemical Properties

| Property | Target Compound | 2-Oxo-Imidazole-4-carboxylic Acid | 3-Methyl-2-oxo-Imidazole-4-carboxylic Acid |

|---|---|---|---|

| Molecular Weight | 168.17 g/mol | 142.11 g/mol | 156.14 g/mol |

| Polarity | Moderate (aldehyde) | High (carboxylic acid) | High (carboxylic acid) |

| Hydrogen Bonding | C=O and aldehyde | Extensive COOH and C=O | COOH and C=O |

| Typical Solvents | DCM, THF | Water, DMSO | DMSO, MeOH |

Biological Activity

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde (CAS No. 39828-47-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| Boiling Point | Not available |

| InChI Key | KEJXACDCOMURLL-UHFFFAOYSA-N |

| PubChem ID | 23424189 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Specific methodologies may include the condensation of appropriate precursors followed by oxidation and functional group modifications to achieve the desired imidazole structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole. For instance, derivatives containing imidazole structures have demonstrated inhibitory effects on various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways. In a study on breast cancer MDA-MB-231 cells, it was observed that certain derivatives could enhance caspase-3 activity significantly at concentrations as low as 10 µM .

- Cell Line Studies : The compound's efficacy was evaluated across multiple cancer types, including lung and colorectal cancers. For example, derivatives exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines .

Antimicrobial Activity

Emerging research indicates that 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole compounds may possess antimicrobial properties. Preliminary tests suggest effectiveness against various bacterial strains, although specific data on this compound remains limited.

Case Studies

Several case studies have examined the biological activity of similar compounds:

- Study on Pyrazole Derivatives : A study synthesized pyrazole-linked compounds and evaluated their anticancer activities against MCF7 and NCI-H460 cell lines, reporting significant growth inhibition .

- Topoisomerase Inhibition : Other studies have shown that related compounds can inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells .

Q & A

Q. What are the common synthetic routes for 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde?

The compound can be synthesized via multi-step protocols involving functional group transformations. A typical approach involves:

- Reduction and halogenation : Reduction of precursor aldehydes (e.g., 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde) using NaBH4, followed by halogenation with SOCl2 to introduce reactive chloromethyl groups .

- Imidazole ring formation : Reaction with diamines or substituted amines under reflux conditions in ethanol to cyclize into the imidazole core .

- Functionalization : Substitution of hydrogen atoms on the imidazole ring with methyl groups via alkylation or reductive amination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example, distinct chemical shifts for methyl groups at positions 1 and 3 (~δ 3.2–3.5 ppm) and the aldehyde proton (~δ 9.8 ppm) are diagnostic .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry and hydrogen bonding patterns. SHELX programs (e.g., SHELXL) are widely employed for small-molecule refinement .

- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI) confirms molecular weight and fragmentation patterns .

Q. What are the key solubility and stability properties of this compound, and how do they influence experimental design?

- Solubility : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. This necessitates the use of co-solvents for biological assays .

- Stability : The aldehyde group is prone to oxidation; storage under inert atmosphere (N2/Ar) at −20°C is recommended. Stability in aqueous buffers should be monitored via HPLC .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of imidazole-4-carbaldehyde derivatives?

Low yields often arise from:

- Competitive side reactions : Optimize reaction temperature and stoichiometry. For example, using anhydrous conditions and controlled addition of reagents minimizes byproducts like over-alkylated species .

- Purification challenges : Employ orthogonal purification methods (e.g., silica chromatography followed by preparative HPLC) to isolate the target compound from structurally similar impurities .

Q. What strategies are used to resolve contradictions between crystallographic data and spectroscopic results?

- Hydrogen bonding analysis : Use graph set analysis (Etter’s formalism) to validate hydrogen bonding motifs observed in crystallography against NMR-derived NOE effects. Discrepancies may indicate dynamic behavior in solution .

- Computational modeling : Density Functional Theory (DFT) calculations can reconcile differences by predicting stable conformers and comparing with experimental data .

Q. How can hydrogen bonding patterns influence the compound’s reactivity in medicinal chemistry applications?

- Supramolecular interactions : The aldehyde and oxo groups participate in hydrogen bonds with protein targets (e.g., bromodomains in TRIM24-BRPF1 inhibitors). Modifying substituents (e.g., methoxy vs. methyl groups) alters binding affinity and selectivity .

- Crystal engineering : Controlled crystallization with co-formers (e.g., ethanol solvates) enhances bioavailability by stabilizing reactive conformers .

Q. What methodologies are recommended for analyzing reaction mechanisms in imidazole-4-carbaldehyde functionalization?

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in nucleophilic additions or oxidations .

- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation (e.g., imine or enol tautomers) during reactions .

Data Contradiction and Validation

Q. How should researchers handle discrepancies between theoretical and experimental LogP values?

- Experimental validation : Measure LogP via shake-flask or HPLC methods. Theoretical predictions (e.g., XLogP3) may fail for tautomerizable compounds like imidazole derivatives .

- Solvent system optimization : Adjust mobile phases in reversed-phase HPLC to match physiological conditions for accurate bioavailability assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.